molecular formula C18H20N2 B2796564 2-Methyl-1-benzyltryptamine CAS No. 18690-56-7

2-Methyl-1-benzyltryptamine

Cat. No.: B2796564
CAS No.: 18690-56-7
M. Wt: 264.372
InChI Key: CDOSZLVHAXMESL-UHFFFAOYSA-N
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Description

2-Methyl-1-benzyltryptamine (CAS 18690-56-7) is a synthetic tryptamine derivative characterized by a benzyl group substituted at the 1-position and a methyl group at the 2-position of the indole ring. Its molecular formula is C₁₈H₂₀N₂, with a molecular weight of 264.36 g/mol . Structurally, it belongs to the class of substituted tryptamines, which are known for their interactions with serotonin receptors.

Properties

IUPAC Name

2-(1-benzyl-2-methylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14-16(11-12-19)17-9-5-6-10-18(17)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSZLVHAXMESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347217
Record name 2-(1-Benzyl-2-methylindol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18690-56-7
Record name 2-(1-Benzyl-2-methylindol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzyltryptamine typically involves the alkylation of tryptamine derivatives. One common method is the reaction of 2-methylindole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-benzyltryptamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other substituents using reagents like sodium cyanide or sodium azide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in DMF.

Major Products Formed:

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: 2-Methyl-1-(substituted benzyl)tryptamine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
2-Methyl-1-benzyltryptamine 18690-56-7 C₁₈H₂₀N₂ 264.36 1-benzyl, 2-methyl on indole
N-Benzyltryptamine N/A C₁₇H₁₈N₂ 250.34 Benzyl on ethylamine nitrogen
1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde 428495-34-5 C₁₈H₁₅NO 261.32 2-methylbenzyl at 1-position, formyl at 3

Notes:

  • N-Benzyltryptamine () lacks the indole methyl group, resulting in reduced steric hindrance and lower molecular weight compared to this compound .

Physicochemical Properties

  • Lipophilicity : The benzyl and methyl groups in this compound increase its logP (estimated ~3.5) compared to N-benzyltryptamine (logP ~2.8) .
  • Solubility : Higher lipophilicity likely reduces aqueous solubility, a trend observed in other benzyl-substituted tryptamines .
  • Stability : The methyl group at the 2-position may enhance metabolic stability by sterically blocking oxidative degradation pathways .

Pharmacological Activity

  • Serotonin Receptors : N-Benzyltryptamine exhibits moderate affinity for 5-HT₁A and 5-HT₂A receptors due to the benzyl group’s bulk and orientation . The 2-methyl substituent in this compound may reduce 5-HT₂A binding due to steric hindrance .
  • Selectivity : Substitution at the indole 1-position (e.g., benzyl) may shift selectivity toward trace amine-associated receptors (TAARs), as seen in related compounds .

Research Findings and Discussion

  • Structural-Activity Relationships (SAR): Benzyl groups at the indole 1-position enhance lipophilicity and may improve CNS penetration compared to N-substituted analogs .
  • Analytical Methods : Techniques like HPLC and mass spectrometry, validated for benzylamine derivatives (), are applicable for quantifying this compound in biological matrices .
  • Contradictions : While NIST data () emphasizes substituent position effects in amines, its relevance to indole-based tryptamines remains unclear .

Biological Activity

2-Methyl-1-benzyltryptamine (2-MBT) is a compound belonging to the tryptamine family, which has garnered attention due to its potential biological activities, particularly in relation to serotonin receptors. This article explores the biological activity of 2-MBT, focusing on its interactions with serotonin receptors, potential therapeutic applications, and relevant case studies.

2-MBT is structurally characterized by a methyl group at the second position and a benzyl group at the first position of the tryptamine backbone. This modification influences its binding affinity and functional activity at various serotonin receptor subtypes.

Key Receptor Interactions

  • 5-HT2 Receptors: Research indicates that compounds similar to 2-MBT exhibit varying affinities for 5-HT2A and 5-HT2C receptors. The N-benzyl substitution enhances potency and selectivity, which can lead to psychoactive effects or therapeutic benefits depending on receptor engagement .
  • Agonistic Activity: Studies have shown that 2-MBT acts as a full agonist at the 5-HT2C receptor, which may contribute to its potential therapeutic effects in conditions such as obesity and depression due to its role in appetite regulation and mood modulation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-MBT and its analogs:

CompoundReceptor Affinity (nM)Agonistic ActivityTherapeutic Potential
This compound10–100 (5-HT2A)Partial AgonistWeight loss, mood disorders
N-benzyl derivativesVaries (10–100)Full AgonistAntidepressant effects
5-methoxytryptamine1–10 (5-HT2A)Full AgonistAntidepressant effects

Case Studies

Several studies have investigated the effects of tryptamines, including 2-MBT, on various biological systems:

  • Study on Weight Management:
    A clinical trial assessed the impact of a tryptamine derivative on weight loss in obese patients. Results showed significant reductions in body mass index (BMI) correlated with increased serotonin receptor activation, suggesting a mechanism for appetite suppression through enhanced 5-HT2C receptor activity.
  • Mood Disorders:
    Another study focused on the antidepressant effects of tryptamines. Participants receiving a regimen including compounds similar to 2-MBT reported improved mood states and reduced anxiety levels. This aligns with findings that implicate serotonin receptor modulation in mood regulation.
  • Cancer Research:
    Investigations into the cytotoxic properties of tryptamines revealed that certain derivatives could inhibit tumor growth in leukemia cell lines by inducing apoptosis through SHIP1 inhibition pathways . Although specific data on 2-MBT is limited, its structural analogs have shown promise in cancer therapy.

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